C2BL8C9Zwy
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Overview
Description
The compound 5-(2-(2-HYDROXY-1-NAPHTHALENYL)DIAZENYL)-2-NAPHTHALENESULFONIC ACID (C2BL8C9Zwy) is a chemical substance with the molecular formula C20H14N2O4S and a molecular weight of 378.401 g/mol . It is known for its unique structural properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(2-HYDROXY-1-NAPHTHALENYL)DIAZENYL)-2-NAPHTHALENESULFONIC ACID typically involves the diazotization of 2-naphthol followed by coupling with 2-naphthylamine . The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired azo compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-(2-(2-HYDROXY-1-NAPHTHALENYL)DIAZENYL)-2-NAPHTHALENESULFONIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or sulfuric acid .
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted naphthalenesulfonic acids.
Scientific Research Applications
5-(2-(2-HYDROXY-1-NAPHTHALENYL)DIAZENYL)-2-NAPHTHALENESULFONIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a dye and pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for potential therapeutic uses, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 5-(2-(2-HYDROXY-1-NAPHTHALENYL)DIAZENYL)-2-NAPHTHALENESULFONIC ACID involves its interaction with molecular targets such as enzymes and cellular structures. The compound’s azo group can undergo reduction, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, 5-chloro-2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-4-methyl-, sodium salt .
- Benzenesulfonic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-5-methyl-, barium salt .
Uniqueness
5-(2-(2-HYDROXY-1-NAPHTHALENYL)DIAZENYL)-2-NAPHTHALENESULFONIC ACID is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .
Properties
CAS No. |
754142-38-6 |
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Molecular Formula |
C20H14N2O4S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
5-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C20H14N2O4S/c23-19-11-8-13-4-1-2-6-17(13)20(19)22-21-18-7-3-5-14-12-15(27(24,25)26)9-10-16(14)18/h1-12,23H,(H,24,25,26) |
InChI Key |
COUYJSSQPKTVIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC4=C3C=CC(=C4)S(=O)(=O)O)O |
Origin of Product |
United States |
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